molecular formula C10H14FNO B15237606 1-(2-Fluorophenyl)-3-methoxypropan-1-amine

1-(2-Fluorophenyl)-3-methoxypropan-1-amine

Cat. No.: B15237606
M. Wt: 183.22 g/mol
InChI Key: NTRHRJBIZXLUHV-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-methoxypropan-1-amine is an organic compound that features a fluorinated phenyl ring attached to a methoxypropanamine chain

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-methoxypropan-1-amine typically involves several steps, starting with the preparation of the fluorinated phenyl precursor. One common method involves the reaction of 2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The resulting intermediate is then subjected to further reactions to introduce the methoxy group and complete the synthesis of the target compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-methoxypropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .

Scientific Research Applications

1-(2-Fluorophenyl)-3-methoxypropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl ring and methoxypropanamine chain contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-methoxypropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which differentiate it from other fluorinated compounds.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-methoxypropan-1-amine

InChI

InChI=1S/C10H14FNO/c1-13-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10H,6-7,12H2,1H3

InChI Key

NTRHRJBIZXLUHV-UHFFFAOYSA-N

Canonical SMILES

COCCC(C1=CC=CC=C1F)N

Origin of Product

United States

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